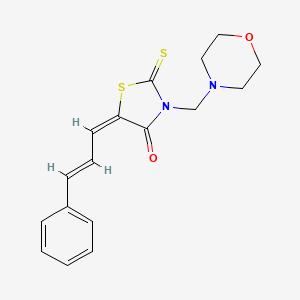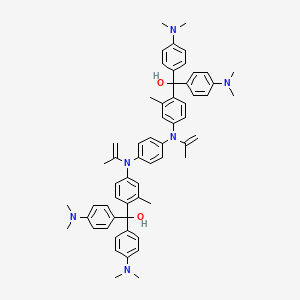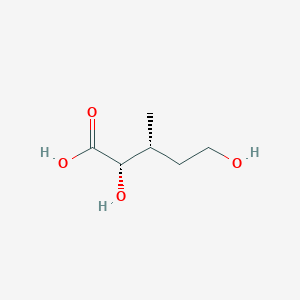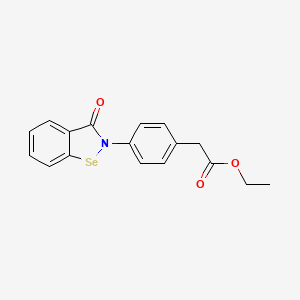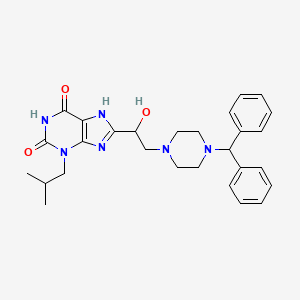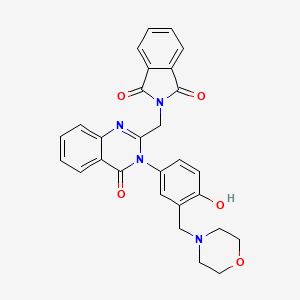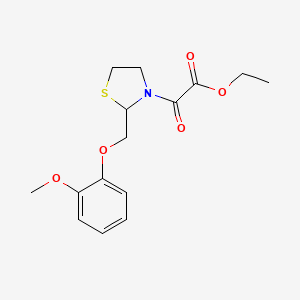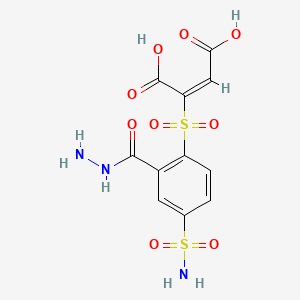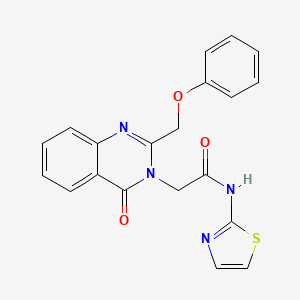
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate to form a quinazoline intermediate . This intermediate is then further reacted with thiazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its antibacterial and antifungal properties.
4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro(benzo[h]quinazoline-5,1′-cycloalkanes): Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
3(4H)-Quinazolineacetamide, 4-oxo-2-(phenoxymethyl)-N-thiazolyl- stands out due to its unique combination of a quinazoline core with phenoxymethyl and thiazolyl groups, which enhances its biological activity and specificity . This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
85099-83-8 |
|---|---|
Molecular Formula |
C20H16N4O3S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O3S/c25-18(23-20-21-10-11-28-20)12-24-17(13-27-14-6-2-1-3-7-14)22-16-9-5-4-8-15(16)19(24)26/h1-11H,12-13H2,(H,21,23,25) |
InChI Key |
SQGHCFZUYOTGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



